Product packaging for Cadmium cyclohexanebutyrate(Cat. No.:)

Cadmium cyclohexanebutyrate

Cat. No.: B13804191
M. Wt: 452.9 g/mol
InChI Key: CRBIRNIAZHRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organometallic Chemistry

Within the field of organometallic chemistry, which studies compounds with chemical bonds between carbon and a metal, Cadmium cyclohexanebutyrate is a significant entity. wikipedia.org Organocadmium compounds, like this compound, are part of Group 12 on the periodic table, alongside zinc and mercury, and share similar chemical characteristics. wikipedia.orglibretexts.org

The structure of these compounds is typically linear, as seen in dimethylcadmium (B1197958), which has a C-Cd bond length of 213 pm. wikipedia.org Organocadmium compounds are generally sensitive to air, light, and moisture. wikipedia.org The synthesis of organocadmium compounds often involves transmetalation or an exchange reaction between an alkylating agent and a cadmium salt. wikipedia.org For example, diethylcadmium (B3343991) is produced by reacting cadmium bromide with the Grignard reagent ethylmagnesium bromide. wikipedia.org

Significance as a Precursor and Reagent in Advanced Syntheses

This compound is recognized for its role as a precursor and reagent in various advanced syntheses. americanelements.com Organometallics, including this compound, are utilized as reagents, catalysts, and precursor materials in applications such as thin film deposition and industrial chemistry. americanelements.com

A key application of organocadmium compounds is in the synthesis of II-VI semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe). wikipedia.org For instance, dimethylcadmium has been used to create colloidal nanocrystals of these materials. wikipedia.org However, due to its toxic and volatile nature, researchers have sought alternative cadmium precursors, such as cadmium oxide. wikipedia.org

The synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, another important II-VI material, can be achieved through various methods, including chemical precipitation using precursors like cadmium chloride and sodium sulfide. beloit.edunih.gov These synthesis methods allow for the creation of nanoparticles with specific properties, which are then characterized using techniques such as X-ray diffraction (XRD), Raman spectroscopy, and transmission electron microscopy (TEM). nih.govmdpi.com The optical properties of the resulting nanoparticles are often analyzed using UV-Visible spectroscopy, with the band gap being a key parameter. nih.gov

Compound Data

The following tables provide detailed information on the chemical compounds discussed in this article.

Table 1: this compound

Property Value
Chemical Formula C20H34CdO4 t3db.caamericanelements.com
Molecular Weight 450.893 g/mol t3db.ca
IUPAC Name cadmium(2+);4-cyclohexylbutanoate americanelements.com
CAS Number 55700-14-6 t3db.caglentham.com

| Appearance | White powder americanelements.com |

Table 2: Related Compounds

Compound Name Chemical Formula
Cadmium Sulfide CdS beloit.edunih.gov
Cadmium Selenide CdSe wikipedia.org
Cyclohexanebutanoic acid, cadmium salt C20H34CdO4 t3db.caamericanelements.com
Cadmium Cd t3db.cabeloit.edu
Cadmium Chloride CdCl2 beloit.edunih.gov
Sodium Sulfide Na2S beloit.edunih.gov
Dimethylcadmium C2H6Cd wikipedia.org
Diethylcadmium C4H10Cd wikipedia.org
Cadmium Bromide CdBr2 wikipedia.org
Diphenylcadmium C12H10Cd wikipedia.org
Cadmium Carbonate CdCO3 researchgate.netajol.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36CdO4 B13804191 Cadmium cyclohexanebutyrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36CdO4

Molecular Weight

452.9 g/mol

IUPAC Name

cadmium;4-cyclohexylbutanoic acid

InChI

InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);

InChI Key

CRBIRNIAZHRFTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cd]

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Precursor Chemistry and Ligand Design for Cadmium Organometallic Complexes

The foundation for synthesizing cadmium cyclohexanebutyrate lies in the selection of appropriate cadmium precursors and the design of the cyclohexanebutyrate ligand. The cadmium precursor provides the metallic core, while the ligand dictates the compound's solubility, stability, and reactivity.

Cadmium Precursors: A variety of cadmium sources can be employed, with cadmium(II) salts being the most common. The choice of precursor can influence the reaction kinetics and the purity of the final product. Common precursors include:

Cadmium oxide (CdO): A stable and less toxic option compared to some organocadmium compounds. rsc.org Its reaction with carboxylic acids, like cyclohexanebutyric acid, typically requires elevated temperatures to proceed.

Dimethylcadmium (B1197958) (Cd(CH₃)₂): A highly reactive and toxic precursor that was used in early synthetic methods. nih.govwikipedia.org It readily reacts with carboxylic acids.

Cadmium acetate (B1210297) (Cd(OAc)₂): A moderately reactive and soluble cadmium salt that can be used in exchange reactions. nih.gov

Cadmium chloride (CdCl₂): Another common salt that can be used, often in reactions involving the sodium salt of the carboxylic acid. chemicalbook.com

Ligand Design: The cyclohexanebutyrate ligand, derived from cyclohexanebutanoic acid, is a crucial component. Its structure, featuring a bulky cyclohexyl group and a four-carbon aliphatic chain, imparts specific properties to the resulting cadmium complex. This design influences the steric hindrance around the cadmium center, which can affect the coordination number and the geometry of the complex. The aliphatic chain contributes to the solubility of the complex in nonpolar organic solvents, a critical factor for its use in solution-based synthesis of other materials. mdpi.com

The interaction between the cadmium ion and the carboxylate group of the ligand is typically a dative bond. The carboxylate can coordinate to the cadmium in a monodentate or bidentate fashion, and can also bridge between two or more cadmium centers, leading to the formation of polynuclear or polymeric structures. acs.orgnih.gov

Reaction Pathway Exploration for this compound Synthesis

The synthesis of this compound generally involves the reaction of a cadmium precursor with cyclohexanebutanoic acid or its salt. Several reaction pathways can be explored to achieve the desired product.

One common method is the reaction of cadmium oxide with cyclohexanebutanoic acid in a high-boiling point solvent. This reaction proceeds via the protonation of the oxide by the carboxylic acid, forming water as a byproduct and the desired cadmium carboxylate.

CdO + 2 RCOOH → Cd(RCOO)₂ + H₂O
(where R = cyclohexyl(CH₂)₃)

Another pathway involves a salt metathesis reaction, for instance, between cadmium chloride and sodium cyclohexanebutyrate. This is typically carried out in a solvent where the resulting sodium chloride is insoluble, facilitating its removal from the reaction mixture.

CdCl₂ + 2 Na(RCOO) → Cd(RCOO)₂ + 2 NaCl
(where R = cyclohexyl(CH₂)₃)

The reaction conditions, such as temperature, solvent, and stoichiometry of the reactants, are critical parameters that need to be optimized to maximize the yield and purity of this compound. For instance, the temperature profile can influence the reaction rate and the potential for side reactions or decomposition of the product. nih.gov

A study on the synthesis of various metal carboxylates, including this compound, for the preparation of standard solutions for trace metal analysis, highlights a method involving the reaction of cadmium nitrate (B79036) with the sodium salt of cyclohexanebutanoic acid in an ethanol-water mixture, leading to the precipitation of the product. govinfo.gov

Table 1: Illustrative Reaction Parameters for Cadmium Carboxylate Synthesis

Parameter Condition Rationale
Cadmium Precursor Cadmium Oxide (CdO) Stability and lower toxicity. rsc.org
Ligand Cyclohexanebutanoic Acid Provides solubility and desired reactivity.
Solvent 1-Octadecene (ODE) High boiling point for thermal decomposition studies. mdpi.com
Temperature 150-250 °C To overcome the activation energy of the reaction. nih.gov

| Stoichiometry | 1:2 (Cd:Acid) | Ensures complete reaction of the cadmium precursor. industrialchemicals.gov.au |

Controlled Synthesis Techniques for Targeted Materials via this compound Precursors

This compound is often not the end product but a crucial intermediate used as a single-molecule precursor for the synthesis of advanced materials, particularly cadmium-based semiconductor nanocrystals like cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). nih.govmdpi.com The controlled decomposition of this compound in the presence of a chalcogen source is a key technique in this field.

The "hot-injection" method is a widely used technique for the synthesis of high-quality nanocrystals. rsc.org In this approach, a solution containing the chalcogen source (e.g., selenium dissolved in trioctylphosphine) is rapidly injected into a hot solution of this compound in a high-boiling point coordinating solvent. This rapid injection induces a burst of nucleation, followed by a slower growth phase, which allows for precise control over the size, shape, and properties of the resulting nanocrystals. rsc.orgfhsu.edu

The size of the nanocrystals can be tuned by controlling various parameters:

Reaction Temperature: Higher temperatures generally lead to larger nanocrystals. rsc.org

Precursor Concentration: The relative concentrations of the cadmium and chalcogen precursors affect the nucleation and growth kinetics. nih.gov

Growth Time: The duration of the reaction after injection influences the final size of the nanocrystals.

Capping Agents: The coordinating solvent and any additional ligands present in the reaction mixture cap the surface of the growing nanocrystals, preventing aggregation and controlling their growth.

Table 2: Parameters for Controlled Synthesis of CdSe Nanocrystals using a Cadmium Carboxylate Precursor

Parameter Effect on Nanocrystal Size Reference
Injection Temperature Higher temperature can lead to larger nanocrystals. rsc.org
Monomer Concentration Higher concentration can lead to larger nanocrystals. nih.gov
Reaction Time Longer time generally results in larger nanocrystals.

| Ligand Chain Length | Can influence reactivity and growth kinetics. | |

The thermal decomposition of cadmium carboxylates is a complex process. Studies have suggested that under typical synthesis conditions, the cadmium carboxylate may decompose to form highly reactive species like dialkylcadmium in situ, which then react with the chalcogen source. nih.govresearchgate.net Understanding these decomposition pathways is crucial for optimizing the synthesis of the target materials.

Green Chemistry Approaches in Cadmium Organometallic Synthesis

The synthesis of organometallic compounds, including those of cadmium, traditionally involves the use of hazardous solvents and high-energy processes. Green chemistry principles aim to mitigate these environmental and health concerns by designing more sustainable synthetic routes.

Key green chemistry strategies applicable to cadmium organometallic synthesis include:

Safer Solvents: Replacing hazardous organic solvents with more benign alternatives, or even performing reactions in aqueous media or solvent-free conditions. rsc.org While the high solubility of this compound in nonpolar organic solvents is advantageous for certain applications, research into water-based synthetic methods for organometallic compounds is an active area. rsc.org

Less Hazardous Chemical Synthesis: Utilizing less toxic and more stable precursors, such as cadmium oxide instead of dimethylcadmium, is a significant step towards a greener process. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis, for example, can sometimes accelerate reaction rates at lower bulk temperatures. nih.gov

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Salt metathesis reactions, for instance, generate stoichiometric amounts of salt byproducts.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging green technique that can enable solvent-free synthesis of inorganic and organometallic compounds. nih.gov This approach has been successfully used for the synthesis of cadmium sulfide nanoparticles and could potentially be adapted for the synthesis of cadmium carboxylate precursors. nih.gov The development of efficient organometallic reactions in water also presents a significant advancement for sustainable chemistry. rsc.org

Advanced Structural Characterization and Elucidation

Crystallographic Analysis of Cadmium Organometallic Compounds

Crystallographic methods are indispensable for determining the three-dimensional architecture of crystalline solids. For a compound like cadmium cyclohexanebutyrate, both single-crystal and powder X-ray diffraction would be crucial.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline material. For this compound, obtaining suitable single crystals would be the first critical step.

Based on analogous cadmium carboxylate structures, the Cd(II) ion, which has a d¹⁰ electronic configuration, exhibits flexible coordination geometries, typically ranging from four to eight, with six and seven being very common. znaturforsch.comacs.org The cyclohexanebutyrate ligand would coordinate to the cadmium center through its carboxylate group. The carboxylate group is a versatile ligand and can adopt various coordination modes, including monodentate, bidentate (chelating), or bridging fashions. mdpi.com The bridging modes are particularly common in cadmium carboxylates, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) coordination polymers. researchgate.netbohrium.com

In a hypothetical structure of this compound, one might expect to see polymeric chains where two cadmium centers are bridged by the carboxylate groups of the cyclohexanebutyrate ligands. The coordination sphere of the cadmium ion could be completed by additional interactions with oxygen atoms from neighboring ligands or, if crystallized from a coordinating solvent, by solvent molecules. znaturforsch.com The bulky cyclohexyl group of the ligand could influence the packing of these polymeric structures in the crystal lattice.

Table 1: Representative Crystallographic Data for an Analogous Cadmium Carboxylate Complex, [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n. znaturforsch.comresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.776(6)
b (Å)18.021(9)
c (Å)7.789(5)
β (°)98.48(3)
Volume (ų)1357.2
Z4
Cd(II) Coord. No.7
Cd-O Bond Lengths (Å)2.288 - 2.551

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the bulk purity of a synthesized crystalline compound and to identify its phase. researchgate.netscispace.com For this compound, after synthesis, the PXRD pattern of the bulk powder would be recorded and compared to a pattern simulated from the single-crystal X-ray diffraction data. acs.org A good match between the experimental and simulated patterns would confirm that the single crystal is representative of the bulk sample. mdpi.comrsc.org PXRD is also invaluable for studying structural transformations, such as those induced by temperature changes or solvent removal. rsc.org

Spectroscopic Investigation of Coordination Environments

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing detailed insights into bonding, functional groups, and electronic structure.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for probing the coordination environment of the carboxylate group. researchgate.netepa.gov These two techniques are complementary, as their selection rules differ; some vibrations may be active in Raman but not in IR, and vice versa. acs.org

For this compound, the most diagnostic vibrational bands would be the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes of the carboxylate group. The frequency separation (Δν) between these two bands is highly sensitive to the coordination mode of the carboxylate ligand:

Ionic/Unidentate: A large separation (Δν > 200 cm⁻¹) is typically observed.

Bidentate (Chelating): A smaller separation (Δν < 150 cm⁻¹) is expected.

Bridging: The separation is generally intermediate (Δν ≈ 140-200 cm⁻¹).

The IR spectrum would also show characteristic bands for the C-H stretching and bending vibrations of the cyclohexane (B81311) ring and the alkyl chain. Low-frequency Raman and far-IR spectra would reveal the Cd-O stretching vibrations, providing direct information about the cadmium-ligand bond. znaturforsch.com

Table 2: Typical Vibrational Frequencies for Carboxylate Groups in Cadmium Complexes. researchgate.netresearchgate.netspectroscopyonline.com

Coordination Modeνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)
Unidentate1600 - 16501380 - 1420> 200
Bidentate (Chelating)1500 - 15601400 - 1440< 150
Bridging1540 - 15801400 - 1440140 - 200

Note: This section follows the user-provided outline numbering.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. For a diamagnetic compound like this compound, ¹H and ¹³C NMR would confirm the structure of the organic ligand, showing characteristic signals for the cyclohexane and butyrate (B1204436) moieties.

Of particular importance for cadmium compounds is ¹¹³Cd NMR spectroscopy. The ¹¹³Cd nucleus is a spin-1/2 isotope with a wide chemical shift range (over 800 ppm), making it an extremely sensitive probe of the cadmium coordination sphere. researchgate.net The ¹¹³Cd chemical shift is highly dependent on several factors:

Nature of Donor Atoms: The chemical shift moves downfield (to higher ppm values) as the coordinating atoms become less electronegative (O < N < S). For an oxygen-donating ligand like cyclohexanebutyrate, the chemical shift would be in the upfield region of the ¹¹³Cd spectrum. nih.gov

Coordination Number: A decrease in the coordination number generally leads to a deshielding effect, shifting the resonance to a higher frequency. znaturforsch.com

Ligand Chelation and Geometry: The geometry of the complex and any distortions from ideal symmetry also significantly influence the chemical shift. acs.orgrsc.org

Studying the ¹¹³Cd NMR of this compound in various solvents would provide insight into its solution-state structure, which may differ from its solid-state structure. znaturforsch.com

Table 3: Representative ¹¹³Cd NMR Chemical Shifts for Cadmium Complexes with Different Donor Sets. nih.govnih.gov

Complex Type/Donor AtomsCoordination NumberRepresentative δ (ppm)
[Cd(H₂O)₆]²⁺ (O-donors)60 (Reference)
Cd-Carboxylate (O-donors)6-7-50 to 50
Cd-Amine (N-donors)6~200 - 400
Cd-Thiolate (S-donors)4~550 - 700

Note: This section follows the user-provided outline numbering.

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Since Cd(II) has a filled d¹⁰ electron configuration, d-d electronic transitions are not possible. Therefore, the UV-Vis spectrum of this compound is not expected to show absorption bands in the visible region, and the compound should be colorless.

Any absorption bands observed would likely occur in the UV region and be attributable to electronic transitions within the cyclohexanebutyrate ligand (intraligand transitions) or to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netbeilstein-journals.org These LMCT bands involve the transfer of an electron from an orbital primarily located on the carboxylate ligand to an empty orbital on the cadmium ion. These transitions are typically intense and occur at higher energies (shorter wavelengths). researchgate.net

Intermolecular Interactions and Solid-State Architecture Studies

In the absence of dedicated crystallographic studies on this compound itself, its role as a reagent provides some indirect context. For instance, it has been utilized as a cadmium source in the synthesis of complex multinuclear clusters, such as a cadmium-arsenic cluster. rsc.org In these studies, the focus of intensive structural analysis, including single-crystal X-ray diffraction, is on the final, intricate product rather than the starting materials. rsc.org This leaves the solid-state architecture of the precursor, this compound, uncharacterized within that body of work. The lack of published crystallographic data underscores a gap in the fundamental understanding of this compound's solid-state chemistry.

Morphological Analysis in Synthesized Systems

The morphology of this compound, particularly in the context of its use in materials synthesis, offers another avenue for characterization. It is commercially available as a powder, which implies a polycrystalline nature. rsc.org The characteristics of this powder, such as particle size, distribution, and surface morphology, can be critical when it is used as a precursor, as these factors can influence the kinetics of a reaction and the morphology of the resulting products.

A notable application where the morphology is of implicit importance is in the synthesis of semiconductor nanocrystals. This compound has been employed as a cadmium precursor in the creation of advanced heterostructured quantum dots, such as core/shell PbSe/CdSe nanoparticles. acs.org In such syntheses, the decomposition of the organometallic precursors dictates the nucleation and growth of the nanocrystals. While the final morphology of the quantum dots is extensively analyzed using techniques like Transmission Electron Microscopy (TEM), a direct morphological analysis of the initial this compound precursor is not the focus of these studies. acs.org However, the successful and controlled synthesis of these monodisperse quantum dots suggests that the precursor's properties are suitable for such applications.

Table 2: Morphological Data of Nanomaterials Synthesized Using this compound as a Precursor

Synthesized Material Characterization Method Morphological Findings Reference
PbSe/CdSe Quantum Dots Transmission Electron Microscopy (TEM) Formation of core/shell quantum dots with a core radius of 2.7 nm and a shell thickness of 1.3 nm. acs.org

This table is interactive. Users can filter the data based on the synthesized material.

The use of this compound in the synthesis of such advanced materials highlights the applied significance of its chemical properties. However, a dedicated study on the morphology of this compound itself, for instance using Scanning Electron Microscopy (SEM) to characterize the powder's microscale structure, is not apparent in the reviewed literature. Such an analysis could provide valuable insights into its reactivity and suitability for various synthetic protocols.

Theoretical and Computational Chemistry of Cadmium Cyclohexanebutyrate and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and nature of chemical bonding in cadmium-containing complexes, including analogues of cadmium cyclohexanebutyrate such as other cadmium carboxylates.

DFT calculations on cadmium carboxylate complexes reveal important details about their molecular orbitals. For instance, in a study on a cadmium-benzenetricarboxylate polymer, [Cd(BTC)(H₂O)₂]n, DFT calculations at the B3LYP/6-311++G(d,p) level of theory for non-metal atoms and the LanL2DZ basis set for cadmium showed that the highest occupied molecular orbital (HOMO) is primarily localized on the organic ligand, with negligible contribution from the cadmium ion. researchgate.netunesp.br In contrast, the lowest unoccupied molecular orbital (LUMO) was found to be more delocalized across the complex, including partial obscuration of the cadmium atom by charge delocalization. researchgate.netunesp.br This distribution of electron density in the frontier orbitals is crucial for understanding the reactivity and electronic properties of the complex.

The stability and reactivity of such complexes can be quantified using parameters derived from DFT calculations. For the [Cd(BTC)(H₂O)₂]n polymer, the calculated HOMO-LUMO energy gap was found to be significant, indicating a high degree of stability for the complex. researchgate.netunesp.br Natural bond orbital (NBO) analysis further supports these findings and provides a more detailed picture of the bonding interactions. unesp.br

Furthermore, DFT has been employed to study families of molecular heptacadmium carboxylate clusters. acs.org These studies, in conjunction with experimental data, help to understand the complex bowl-shaped structures induced by metal coordination and the resulting host-guest chemistry. acs.org The coordination modes of the carboxylate group in cadmium-based coordination polymers are diverse, ranging from bridging two to as many as seven metal ions, and DFT helps to rationalize the stability of these different binding motifs. mdpi.com

Table 1: Calculated Electronic Properties of a Cadmium-Benzenetricarboxylate Analogue

Property Value Reference
HOMO Energy - researchgate.netunesp.br
LUMO Energy - researchgate.netunesp.br
HOMO-LUMO Gap Significant, indicating stability researchgate.netunesp.br
Electron Distribution (HOMO) Concentrated on the organic ligand researchgate.netunesp.br
Electron Distribution (LUMO) Delocalized across the complex researchgate.netunesp.br

Note: Specific energy values were not provided in the source material.

Molecular Dynamics Simulations of Complex Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of cadmium carboxylate complexes, revealing intricate details about their interactions with surrounding molecules and surfaces.

MD simulations have been used to investigate the interaction of cadmium ions with carboxylate ligands, such as those found on bacterial cell walls. researchgate.netnd.edu These simulations can determine key structural and energetic parameters, like the radial distribution functions (RDFs) and binding energies. For a 1:1 Cd-carboxylate complex, the Cd-O distance was calculated to be 2.27 Å. researchgate.netnd.edu When cadmium is coordinated with two carboxylate groups, this distance increases slightly to 2.33 Å. researchgate.netnd.edu These distances are comparable to experimentally determined values and provide insight into the coordination environment of cadmium in such systems. researchgate.net

The binding energies calculated from these simulations quantify the strength of the interaction. Quantum simulations have shown that the binding energies for Cd-ligand complexes can be substantial, indicating strong interactions. nd.edu For example, in peptidoglycan complexes, cadmium binding to carboxylate ligands is generally more favored than to phosphoryl groups. nd.edu

In the context of nanomaterials, machine learning force fields (MLFF) trained on DFT data are emerging as a powerful tool for conducting large-scale MD simulations. sciopen.com A QD force field (QDFF) has been developed to study the complex surface structure of large zinc-blende CdSe quantum dots passivated by carboxylate ligands. sciopen.com These simulations have identified various binding geometries for the carboxylate ligands, including bridging, tilted, chelating, and claw-like structures, and have shown that the length of the alkyl chain on the ligand plays a significant role in determining the preferred geometry. sciopen.com

Table 2: Calculated Interaction Parameters for Cadmium-Carboxylate Complexes from MD Simulations

System Parameter Calculated Value Reference
1:1 Cd-carboxylate complex Cd-O distance 2.27 Å researchgate.netnd.edu
1:2 Cd-carboxylate complex Cd-O distance 2.33 Å researchgate.netnd.edu
Gas phase Cd-carboxylate Binding distance 2.19 Å nd.edu
AFP/Levothyroxine complex Total interaction energy -192.04 kJ/mol researchgate.net
CA15-3/Levothyroxine complex Total interaction energy -135.26 kJ/mol researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on DFT, are instrumental in predicting and interpreting the spectroscopic parameters of cadmium-containing compounds, including analogues like cadmium acetate (B1210297). These calculations provide a direct link between the atomic-level structure and the experimentally observed spectra.

Systematic studies have been conducted to calculate the ¹¹³Cd chemical shifts of various cadmium complexes using both Hartree-Fock (HF) and DFT methods. researchgate.netacs.org It has been found that DFT calculations generally show better agreement with experimental values than HF methods. researchgate.netacs.org For cadmium acetate dihydrate, the inclusion of a sufficient number of water molecules in the calculation significantly improves the agreement between theoretical and experimental chemical shifts. researchgate.netacs.org

Relativistic DFT calculations have been successfully used to predict the ¹¹³Cd and ⁷⁷Se solid-state NMR spectra of CdSe nanocrystals with carboxylate-capped surfaces. nih.govacs.orgosti.gov These calculations have been able to identify the observed ¹¹³Cd isotropic chemical shifts corresponding to different surface coordination environments, such as CdSeO₃, CdSe₂O₂, and CdSe₃O. nih.govacs.orgosti.gov The ¹¹³Cd chemical shifts show a linear decrease with the number of oxygen neighbors. nih.govacs.orgosti.gov Furthermore, these calculations can predict one-bond ¹¹³Cd–⁷⁷Se scalar couplings with good agreement with experimental values. nih.govacs.orgosti.gov

The choice of basis set is also crucial for accurate predictions. Studies have shown that the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets tend to perform better than the 3-21G basis set for calculating ¹¹³Cd chemical shifts. researchgate.netacs.org

Table 3: Calculated and Experimental ¹¹³Cd NMR Spectroscopic Parameters for Cadmium Acetate Dihydrate and Related Compounds

Compound/System Parameter Calculated Value Experimental Value Reference
Cadmium Acetate Dihydrate ¹¹³Cd Chemical Shift Varies with method and hydration - researchgate.netacs.org
CdSeO₃ surface group ¹¹³Cd Isotropic Shift (δ_iso) -146 ppm -146 ppm nih.govacs.orgosti.gov
CdSe₂O₂ surface group ¹¹³Cd Isotropic Shift (δ_iso) -318 ppm -318 ppm nih.govacs.orgosti.gov
CdSeO₃ surface group ¹¹³Cd Isotropic Shift (δ_iso) -465 ppm -465 ppm nih.govacs.orgosti.gov
CdSe₂O₂ model ¹¹³Cd-¹⁷⁷Se Scalar Coupling (J_iso) 258 Hz 250 Hz nih.govacs.orgosti.gov

Note: Specific calculated chemical shift values for cadmium acetate dihydrate are highly dependent on the computational method and are not presented as a single value.

Computational Design Principles for Cadmium-Containing Materials

Computational design principles are increasingly being used to guide the synthesis of new cadmium-containing materials with tailored properties for specific applications. These approaches leverage theoretical calculations to predict material properties before they are synthesized, thereby accelerating the discovery process.

One area where computational design is impactful is in the development of photocatalytic materials. For two-dimensional cadmium iodide (CdI₂), first-principles calculations have been used to determine its electronic structure and band gaps. researchgate.net These calculations demonstrated that while monolayer CdI₂ has a large band gap, making it a less efficient photocatalyst for visible light, multilayer structures or doping could narrow the band gap and enhance its photocatalytic activity for applications like water splitting. researchgate.net

In the field of sensor technology, computational chemistry aids in the development of electrochemical sensors for the detection of cadmium. bohrium.com Computational simulations can be used to study the interaction between the analyte (cadmium) and the electrode material at the molecular level. For instance, studies on metal oxide-based nanocomposites have shown that the interaction with cadmium is thermodynamically favorable, which is a key factor in designing sensitive and selective sensors. bohrium.com

The design of metal-organic frameworks (MOFs) also benefits from computational approaches. Cadmium-based MOFs have been designed as multifunctional materials for the detection of ions and molecules in aqueous media. acs.org Computational studies can help in understanding the host-guest interactions and the mechanisms of fluorescence quenching, which are crucial for designing effective chemical sensors. acs.org

Furthermore, computational studies are vital in the context of developing more environmentally friendly energy technologies. For example, in the search for alternatives to platinum-based catalysts for the oxygen reduction reaction (ORR) in fuel cells, DFT has been used to study zirconium-based catalysts, which can be an alternative to materials containing more toxic heavy metals like cadmium. dtu.dk These studies help in understanding reaction mechanisms and identifying promising new catalyst materials. dtu.dk

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Cadmium-benzenetricarboxylate ([Cd(BTC)(H₂O)₂]n)
Cadmium iodide (CdI₂)
Cadmium selenide (B1212193) (CdSe)
Cadmium acetate dihydrate
Silver cyclohexanebutyrate
Zinc cyclohexanebutyrate

Role in Advanced Materials Science

Precursor Applications in Functional Nanomaterial Synthesis

Cadmium cyclohexanebutyrate serves as a crucial cadmium source in the bottom-up fabrication of various functional nanomaterials. Its decomposition under specific conditions allows for the controlled formation of cadmium-based nanocrystals, nanowires, and nanocomposites, which exhibit unique size- and shape-dependent properties.

Quantum Dot and Nanocrystal Formation

This compound and other cadmium carboxylates are instrumental in the synthesis of high-quality quantum dots (QDs) and nanocrystals, particularly cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe). The most common method involves the thermolytic decomposition of the organometallic precursors in a high-boiling point solvent. nih.gov

In a typical synthesis, a cadmium precursor like this compound is heated in the presence of a selenium or tellurium precursor. nih.gov The thermal decomposition of the cadmium carboxylate is a critical step, leading to the formation of highly reactive cadmium species that then react with the chalcogenide source to nucleate and grow nanocrystals. nih.gov Research has shown that the reaction mechanism can be complex, sometimes involving the in situ generation of even more reactive intermediates, such as alkyl cadmium compounds. nih.gov

The properties of the resulting quantum dots, such as their size and optical emission, can be precisely tuned by controlling various reaction parameters. These parameters include the concentration of the precursors, the reaction temperature, and the duration of the synthesis. beilstein-journals.org For instance, variations in the cadmium precursor concentration have been shown to influence the final size of the CdSe nanoparticles. beilstein-journals.org The use of capping agents, often long-chain organic molecules, helps to stabilize the nanocrystals, prevent agglomeration, and passivate surface defects, which is crucial for achieving high photoluminescence quantum yields. fhsu.edu

Table 1: Parameters Influencing Quantum Dot Synthesis Using Cadmium Carboxylate Precursors

ParameterEffect on Nanocrystal Properties
Precursor Concentration Influences the size and size distribution of the nanocrystals. beilstein-journals.org
Reaction Temperature Affects the rate of precursor decomposition, nucleation, and growth, thereby controlling the final particle size. beilstein-journals.org
Reaction Time Longer reaction times generally lead to the growth of larger nanocrystals. beilstein-journals.org
Capping Agent Stabilizes the nanocrystals, controls growth, and passivates surface states to enhance optical properties. fhsu.edu

Nanowire and Nanocomposite Fabrication

The utility of this compound extends to the fabrication of one-dimensional nanostructures like nanowires and complex nanocomposites. While direct studies specifying this compound for these applications are less common, the principles derived from similar cadmium carboxylate precursors are applicable.

Hydrothermal methods utilizing cadmium carboxylate precursors, such as cadmium oleate, have been successfully employed to synthesize ultralong nanowires of materials like cadmium phosphate (B84403) hydroxide. mdpi.com These nanowires can then serve as templates for conversion into other types of nanowires, for instance, ultralong CdS nanowires through a sulfidation reaction. mdpi.com Solution-liquid-solid (SLS) is another significant method for synthesizing semiconductor nanowires, where chemical precursors are introduced to molten metal nanoparticles that catalyze the growth. nih.gov

Nanocomposites are fabricated by integrating cadmium-based nanoparticles into a polymer matrix. This can be achieved by synthesizing the nanoparticles in situ within the polymer or by mixing pre-synthesized nanoparticles with a polymer solution. iaea.orgmdpi.com For example, CdS nanoparticles have been incorporated into a poly(hydroxybutyrate) (PHB) matrix to create a CdS/PHB nanocomposite. iaea.org The incorporation of these nanoparticles can enhance the thermal and mechanical properties of the polymer. The choice of the cadmium precursor is vital as it influences the properties of the embedded nanoparticles and their interaction with the polymer matrix.

Applications in Thin Film Deposition Technologies

This compound is recognized as a valuable precursor material for thin film deposition, a fundamental process in the manufacturing of electronic and optoelectronic devices. americanelements.com Thin films of cadmium-based compounds, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (CdSe), are crucial components in solar cells, sensors, and other devices.

Various techniques are employed to deposit these thin films, including Chemical Bath Deposition (CBD) and spray pyrolysis. mdpi.comfrontiersin.org In the CBD method, thin films are grown on a substrate immersed in a solution containing the constituent ions. Cadmium precursors like cadmium sulfate (B86663) or cadmium acetate (B1210297) are commonly used. mdpi.comnih.gov The deposition process is influenced by parameters such as the pH of the solution, temperature, and the concentration of the precursors. mdpi.com The molar ratio of the cadmium to the chalcogen source is a critical factor that affects the optoelectronic properties of the deposited film. mdpi.com

While specific protocols detailing the use of this compound in these techniques are proprietary or less documented in open literature, its nature as an organometallic cadmium source makes it a suitable candidate for solution-based deposition methods where controlled decomposition and reaction are required.

Integration in Hybrid Material Systems

The development of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly advancing area of materials science. This compound, as a precursor to inorganic cadmium-based nanoparticles, plays a role in the creation of these sophisticated materials. rsc.org

Organic-inorganic hybrid materials can be formed by integrating cadmium-based nanocrystals into polymer matrices or by grafting organic ligands onto the surface of the nanocrystals. mdpi.comnih.gov These hybrid systems can exhibit synergistic properties, combining the processability and flexibility of polymers with the unique optical and electronic properties of the inorganic nanoparticles. For example, the incorporation of CdTe quantum dots into a polymer matrix can be achieved either by synthesizing the QDs in situ or by mixing pre-made QDs with the polymer. mdpi.com

Research into Optoelectronic Material Development

Materials derived from this compound are at the forefront of research and development for a new generation of optoelectronic devices. The tunable electronic and optical properties of cadmium-based semiconductors like CdSe and CdTe make them ideal for applications that involve the interaction of light and electricity. frontiersin.orgfrontiersin.org

Research has focused on tuning the bandgap of these materials to optimize their performance in specific applications. For example, the bandgap of cadmium selenide thin films can be engineered to fall within the visible region of the solar spectrum, making them efficient light absorbers for photovoltaic applications. frontiersin.org The properties of these films are highly dependent on the synthesis conditions, including the choice of the cadmium precursor.

Furthermore, alloys of cadmium-based semiconductors, such as cadmium zinc selenide (CdZnSe) and cadmium telluride (CdTe) doped with other elements, are being investigated to fine-tune their optoelectronic characteristics. frontiersin.orgbiointerfaceresearch.com These materials are being explored for use in a range of devices, from blue-to-red displays to highly sensitive photodetectors. frontiersin.orgnih.gov The ability to control the composition and structure of these materials at the nanoscale, which starts with the selection of appropriate precursors like this compound, is key to advancing the field of optoelectronics.

Catalytic Research Applications

Exploration of Cadmium Cyclohexanebutyrate as a Catalyst Precursor

This compound is a key organometallic compound utilized as a precursor in the synthesis of various cadmium-containing nanomaterials, which in turn can exhibit catalytic properties. americanelements.com Its primary application in this context is in the controlled generation of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots and other nanostructures. acs.orguni-bayreuth.de These materials are of significant interest for their potential in photocatalysis and other catalytic applications.

The thermal decomposition of this compound in the presence of appropriate chalcogenide sources (like sulfur or selenium) allows for the formation of CdS or CdSe nanoparticles. The organic cyclohexanebutyrate ligand plays a crucial role in controlling the growth kinetics and stabilizing the resulting nanoparticles, preventing their aggregation and controlling their size and shape.

One study details the use of this compound in the synthesis of heterostructured quantum dots with dual emission. acs.org In this research, this compound served as the cadmium source for the growth of CdSe/CdS core/shell quantum dots. The process involves the injection of the cadmium precursor into a solution containing the core nanocrystals and a sulfur source at elevated temperatures. The controlled decomposition of the precursor leads to the epitaxial growth of a CdS shell around the CdSe core.

Another area of application is in the formation of inorganic-organic hybrid materials. For instance, this compound has been used as a precursor for incorporating cadmium-based nanoparticles into multicompartment polymer colloids. uni-bayreuth.de This method allows for the precise placement of catalytically active nanoparticles within a polymer matrix, creating structured materials with potential applications in catalysis. The process typically involves mixing a solution of the polymer with the this compound salt, leading to the loading of cadmium ions into specific compartments of the polymer structure, which are then converted into nanoparticles.

Table 1: Applications of this compound as a Precursor

Resulting Nanomaterial Synthesis Method Potential Application Reference
CdSe/CdS Quantum Dots Thermal decomposition and shell growth Photocatalysis, Light Emitting Devices acs.org

Mechanistic Studies of Cadmium-Mediated Catalytic Processes

While specific mechanistic studies on catalytic processes directly mediated by this compound are scarce in publicly available research, the general principles of cadmium-mediated catalysis can be inferred. Cadmium, in its +2 oxidation state, can act as a Lewis acid, coordinating to and activating substrate molecules. This Lewis acidity is a key feature in many catalytic cycles involving metal ions.

In the context of the nanoparticles synthesized from this compound, the catalytic mechanisms are often related to their semiconductor properties. For CdS and CdSe quantum dots, photocatalytic mechanisms are prevalent. Upon absorption of light with energy greater than their bandgap, electron-hole pairs (excitons) are generated. These charge carriers can then migrate to the nanoparticle surface and participate in redox reactions with adsorbed species.

For example, in a photocatalytic hydrogen evolution reaction, the photo-generated electrons can reduce protons to produce hydrogen gas, while the holes can oxidize a sacrificial electron donor. The efficiency of these processes is highly dependent on the size, shape, and surface chemistry of the nanoparticles, which are influenced by the choice of precursor, such as this compound.

The ligands derived from the precursor, in this case, cyclohexanebutyrates, can also influence the catalytic activity by modifying the surface of the nanoparticles. These organic ligands can affect substrate binding, product release, and the stability of the catalyst.

Design and Synthesis of Novel Cadmium-Based Catalytic Systems

The design and synthesis of novel cadmium-based catalytic systems often leverage precursors like this compound for the controlled fabrication of nanostructured materials. The ability to produce nanoparticles with well-defined properties is crucial for developing effective catalysts.

A key strategy in designing such systems is the use of structured supports or templates to control the location and environment of the catalytically active cadmium-containing nanoparticles. As mentioned earlier, multicompartment polymer colloids can be used to create organized arrays of nanoparticles. uni-bayreuth.de This approach allows for the creation of catalysts with high surface areas and well-defined active sites, potentially leading to enhanced activity and selectivity.

The synthesis process itself can be tailored to control the properties of the resulting catalytic material. Factors such as the reaction temperature, precursor concentration, and the presence of co-ligands or surfactants can all influence the size, shape, and crystal structure of the nanoparticles. For instance, in the synthesis of CdSe/CdS core/shell quantum dots from this compound, the reaction conditions are carefully controlled to achieve a uniform shell thickness, which is critical for their optical and potential catalytic properties. acs.org

Operando Spectroscopic Investigations of Catalytic Activity

Operando spectroscopy is a powerful set of techniques used to study the state of a catalyst under actual reaction conditions. chimia.chresearchgate.net This approach provides real-time information about the structural and electronic changes that a catalyst undergoes during a chemical transformation, which is crucial for understanding reaction mechanisms and identifying the true active species. chemrxiv.org

While there are no specific published operando spectroscopic studies focusing on this compound as a catalyst, the techniques are highly relevant for investigating the cadmium-based nanoparticles derived from it. For instance, operando X-ray absorption spectroscopy (XAS) could be used to probe the oxidation state and coordination environment of cadmium atoms in a CdS photocatalyst during a reaction. This would help to determine how the cadmium sites interact with reactants and intermediates.

Operando infrared (IR) and Raman spectroscopy could be employed to monitor the vibrational modes of adsorbed molecules on the catalyst surface, providing insights into reaction pathways and surface-bound intermediates. researchgate.net For example, in a CO2 reduction reaction catalyzed by CdSe quantum dots, operando IR spectroscopy could identify the formation of carboxylate or other intermediate species on the catalyst surface.

The combination of multiple operando techniques can provide a more complete picture of the catalytic process. researchgate.net For instance, combining operando XAS with operando UV-Vis spectroscopy could correlate changes in the electronic structure of the cadmium-based nanoparticles with their optical properties and catalytic activity. Although these investigations have not been specifically reported for catalysts derived from this compound, they represent a promising direction for future research to elucidate their catalytic mechanisms in detail.

Table 2: Mentioned Compound Names

Compound Name
This compound
Cadmium Sulfide
Cadmium Selenide
Sulfur
Selenium
Carbon Dioxide

Analytical Reference Standards and Metrology Research

Development and Characterization as a Trace Element Reference Standard

Cadmium cyclohexanebutyrate was developed as a Standard Reference Material (SRM), specifically SRM 1053a, by the U.S. National Bureau of Standards (NBS), now the National Institute of Standards and Technology (NIST). glentham.com The primary purpose for its preparation was to provide a material suitable for creating standards for the determination of cadmium in petroleum products. glentham.com Key considerations in its development were ensuring the material was essentially free from other metals and possessed appropriate solubility, compatibility, and uniformity for its intended application in lubricating oils. glentham.com

The characterization and certification of this compound (SRM 1053a) involved rigorous chemical and spectrographic analyses to ascertain the cadmium content and identify any metallic impurities. The certified cadmium concentration was established at 24.8 ± 0.2 percent. glentham.com This uncertainty represents the 95 percent confidence limit of a single measurement, derived from 11 determinations and accounting for known potential sources of error. glentham.com

Two distinct analytical methods were employed for the chemical analysis of the cadmium content in samples of this compound that had been dried for 48 hours over phosphorus pentoxide:

Polarographic Analysis: In this method, samples of approximately 0.4 grams were carefully ignited to eliminate organic matter. The resulting residue was then dissolved in hydrochloric acid, and the cadmium concentration was determined using polarography. glentham.com

Activation Analysis: A non-destructive approach using a 3-MeV neutron activation technique was also utilized. The radioactivity induced in the this compound samples was compared with that of standards containing a known cadmium content. The gamma radiations from the nuclear reactions ¹¹⁰Cd(n,γ)¹¹¹mCd and ¹¹¹Cd(n,n'γ)¹¹¹mCd were measured for these determinations. glentham.com

Spectrographic analysis was also conducted to investigate the presence of metallic impurities. A 5-mg sample was excited in a direct-current arc, and the resulting spectrum was examined for the characteristic lines of 51 elements. While several impurities were detected, none were present in concentrations significant enough to interfere with the intended use of the material as a standard. glentham.com

Tests on the stability of lubricating-oil solutions prepared with this compound at cadmium concentrations up to 500 ppm demonstrated that these solutions remain stable for several weeks when prepared according to the specified directions. glentham.com Furthermore, lubricating-oil solutions of this compound were found to be compatible with solutions of other similar organometallic standard compounds. glentham.com

Table 1: Properties of this compound

Methodological Advancements in Analytical Chemistry for Cadmium Quantification

The analytical methods initially used for the certification of this compound (SRM 1053a), namely polarography and neutron activation analysis (NAA), represented the state-of-the-art for their time. glentham.com However, significant advancements in analytical chemistry have since led to the development of more sensitive, rapid, and accessible techniques for the quantification of cadmium and other trace elements in complex matrices like petroleum products.

From Classical Techniques to Modern Spectrometry

Polarography, an electrochemical method, is highly sensitive for detecting trace levels of cadmium. olympianwatertesting.com However, it can be susceptible to interferences from high levels of suspended particles or organic matter in the sample and requires a stable reference electrode. olympianwatertesting.com Neutron Activation Analysis is a nuclear technique with excellent sensitivity and selectivity, and a key advantage is its non-destructive nature and relative freedom from contamination errors. nih.gov Despite these strengths, NAA has significant limitations, including the need for a nuclear reactor, high costs, low sample throughput, and the inability to detect all elements of interest. nih.govuml.edu

Modern analytical laboratories predominantly rely on atomic spectrometry techniques for trace element analysis. These include:

Atomic Absorption Spectrometry (AAS): Particularly Graphite Furnace AAS (GFAAS), is a widely used technique for determining trace elements in food and other matrices due to its selectivity, simplicity, and high sensitivity. perkinelmer.com It is well-suited for trace-metal determinations in oil after ashing. sci-hub.se

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique offers high sensitivity for detecting cadmium at levels as low as 1 part per billion (ppb) in water samples and can be applied to a wide range of sample types. olympianwatertesting.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and rapid technique for cadmium analysis. researchgate.net It can detect cadmium at levels as low as 1 part per trillion (ppt) in water samples. olympianwatertesting.com The ASTM D8110 standard, for instance, outlines a method for measuring trace elements, including cadmium, in light and middle distillate petroleum products using ICP-MS. analytik-jena.com

Comparative Advantages of Modern Methods

Compared to the original methods used for SRM 1053a, modern techniques like ICP-MS offer several advantages for the quantification of cadmium in petroleum products when using standards like this compound:

Higher Sensitivity and Lower Detection Limits: ICP-MS, in particular, provides significantly lower detection limits than polarography or NAA, which is crucial for monitoring trace contaminants in various products. olympianwatertesting.comunirioja.es

Multi-element Capability: ICP-OES and ICP-MS allow for the simultaneous determination of multiple elements, offering a more comprehensive analysis from a single sample run, which is more efficient than the single-element focus of traditional polarography. osti.gov

Reduced Matrix Interferences: While matrix effects can still be a challenge, modern instrumentation often incorporates features like collision/reaction cells in ICP-MS to mitigate polyatomic interferences that could affect the accuracy of cadmium determination. researchgate.netunirioja.es

Increased Speed and Throughput: Automated sample introduction systems and rapid analysis times of modern spectrometers allow for a much higher sample throughput compared to the more labor-intensive and time-consuming procedures of polarography and NAA. nih.govjocpr.com

The use of organometallic standards like this compound remains essential for calibrating these advanced instruments and ensuring the accuracy of the data obtained for petroleum-based samples.

Table 2: Comparison of Analytical Techniques for Cadmium Quantification

Metrological Traceability in Organometallic Standards

Metrological traceability is a fundamental concept in analytical chemistry, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the measurement uncertainty. azom.com This concept is crucial for the comparability and reliability of chemical measurements made at different times, by different analysts, and in different locations. azom.comnist.gov The National Institute of Standards and Technology (NIST) has a well-defined policy on metrological traceability, emphasizing its importance for all measurements and reference materials it provides. azom.comnist.gov

Organometallic standards like this compound (SRM 1053a) play a pivotal role in establishing this chain of traceability for the analysis of metals in organic matrices, such as petroleum products. glentham.comuknml.com For a laboratory analyzing the cadmium content in a lubricating oil, using a standard like this compound provides a direct link in the traceability chain.

The establishment of metrological traceability involves several key elements:

An Unbroken Chain of Comparisons: The value assigned to a working standard in a laboratory must be traceable back to higher-order standards, and ultimately to the International System of Units (SI). nist.gov Certified Reference Materials (CRMs), such as NIST SRMs, are a primary means by which laboratories can establish this link. inorganicventures.com

Stated Uncertainty: Each step in the calibration chain must have a calculated and stated measurement uncertainty. inorganicventures.com The certificate for SRM 1053a, for example, provides a certified value for the cadmium content along with its associated uncertainty. glentham.com

Documented Procedures: All calibration steps must be carried out according to documented and validated procedures. inorganicventures.com

Technical Competence: The facilities performing the calibrations must be able to demonstrate their technical competence. inorganicventures.com

By using a well-characterized organometallic standard such as this compound, a laboratory can calibrate its analytical instrumentation (e.g., an ICP-MS). This calibration transfers the certified value from the SRM, with its associated uncertainty, to the laboratory's measurement results. This ensures that the laboratory's data is not only accurate but also comparable to data produced by other laboratories that have also established traceability to the same or equivalent reference standards. uknml.com

The phrase "traceable to NIST" is a shorthand for the more precise concept of "metrologically traceable to NIST's practical realization of the definition of a measurement unit" or "traceable through NIST to the SI or to other specified reference standard." chemsrc.com Therefore, the use of organometallic standards like this compound is a critical practice for laboratories to ensure their measurement results are reliable, comparable, and defensible, meeting the stringent requirements of quality assurance programs and regulatory bodies. uknml.cominorganicventures.com

Environmental Behavior Research Excluding Toxicological Assessments

Environmental Distribution and Partitioning Studies of Cadmium Species

Cadmium is a naturally occurring element found in the Earth's crust, typically in association with zinc, lead, and copper ores. researchgate.netresearchgate.net However, anthropogenic activities have led to a significant redistribution of cadmium in the environment. nih.govresearchgate.net Industrial processes such as mining, smelting, fossil fuel combustion, and the use of phosphate (B84403) fertilizers and sewage sludge are major sources of cadmium release. researchgate.netcdc.govnih.gov

Once released, cadmium and its compounds can be transported over long distances through the atmosphere as fine airborne particles before being deposited onto land and water. cdc.gov The distribution of cadmium in various environmental compartments is influenced by numerous factors, including the chemical form of cadmium, the properties of the environmental matrix, and climatic conditions. nih.govwho.int

In the terrestrial environment, cadmium is highly mobile in soils. wikipedia.org Its partitioning between the solid and liquid phases is largely governed by soil pH, organic matter content, and the presence of clay minerals and hydrous oxides. nih.govresearchgate.net Acidic conditions tend to increase the solubility and mobility of cadmium, making it more available for uptake by plants. nih.govresearchgate.net

In aquatic systems, dissolved cadmium concentrations can vary widely. In rivers, concentrations can range from nanomolar to micromolar levels. wikipedia.org In the open ocean, dissolved cadmium concentrations are typically very low in surface waters, in the sub-nanomolar range, and increase with depth, exhibiting a nutrient-like distribution. wikipedia.orgbohrium.comresearchgate.net Coastal waters may have higher concentrations due to terrestrial runoff. wikipedia.org

The following table summarizes typical cadmium concentrations found in different environmental compartments.

Environmental CompartmentTypical Cadmium Concentration
Air
Remote Areas< 0.001 µg/m³ nih.gov
Urban Areas0.005 - 0.04 µg/m³ nih.gov
Industrial AreasHigher, near smelters, incinerators nih.gov
Soil
Worldwide Mean0.36 mg/kg nih.govresearchgate.net
Contaminated Soil> 3 mg/kg nih.gov
Water
Drinking WaterGenerally < 1 µg/L cdc.govnih.gov
GroundwaterUp to 1 µg/L (uncontaminated) nih.govresearchgate.net
River WaterNanomolar to micromolar range wikipedia.org
Open Ocean (Surface)Sub-nanomolar wikipedia.orgbohrium.comresearchgate.net
Open Ocean (Deep)Up to 1 nM wikipedia.org
Sediments
Marine Sediments0.03 - 1 mg/kg nih.gov
River and Lake SedimentsUp to 5 mg/kg nih.gov

Biogeochemical Cycling Mechanisms and Speciation

The biogeochemical cycle of cadmium involves its dispersion and deposition through the atmosphere, biosphere, geosphere, and hydrosphere. wikipedia.org Both natural processes, such as volcanic emissions and weathering of rocks, and human activities contribute to this cycle. researchgate.netwikipedia.org

In the environment, cadmium typically exists in the +2 oxidation state. wikipedia.org The speciation of cadmium, or the different chemical forms in which it exists, is a critical factor influencing its mobility, bioavailability, and potential for interaction with biological systems. In aqueous solutions, cadmium is generally present as the divalent Cd²⁺ ion, particularly under oxic and acidic conditions. nih.govresearchgate.net

Cadmium can form complexes with various inorganic and organic ligands. For instance, it can form water-soluble complexes with anions like chloride (CdCl⁺) and sulfate (B86663) (Cd(SO₄)₂²⁻), as well as with dissolved organic matter. researchgate.netnih.gov The formation of these complexes can enhance the mobility of cadmium in the environment. nih.gov

In soils, cadmium can exist in several fractions: dissolved in soil water, exchangeably bound to soil particles, complexed with organic matter, occluded in oxides and carbonates, and incorporated into the crystal lattice of minerals. nih.gov The distribution among these fractions determines its availability for uptake by plants and other organisms. nih.gov

In the oceans, the cycling of cadmium is closely linked to biological processes. nih.gov It behaves similarly to essential nutrients like phosphate and zinc, being taken up by phytoplankton in surface waters and transported to deeper waters upon their death and sinking. nih.govwikipedia.org This biological uptake leads to the depletion of cadmium in surface waters and its enrichment in deeper ocean waters. bohrium.comresearchgate.net

Interactions with Environmental Matrices and Transformation Pathways

The interaction of cadmium compounds with various environmental matrices is a key aspect of their environmental behavior. In soils, cadmium sorption is enhanced by the presence of high amounts of clay minerals, hydrous oxides, and organic matter. nih.govresearchgate.net These materials provide surfaces for cadmium to bind to, which can reduce its mobility.

The pH of the soil is a master variable controlling cadmium sorption. nih.gov Higher pH values generally lead to increased sorption and reduced mobility, while lower pH values favor the dissolved and more mobile forms of cadmium. wikipedia.org

Cadmium can also undergo precipitation reactions in the environment, forming insoluble compounds such as cadmium sulfide (B99878) (CdS) under reducing conditions, which can occur in some sediments and water-logged soils. bohrium.com The formation of such precipitates can act as a sink for cadmium, removing it from the dissolved phase.

While information on the specific transformation pathways of organocadmium compounds like cadmium cyclohexanebutyrate in the environment is scarce, it is known that organocadmium compounds are generally sensitive to air, light, and moisture. wikipedia.orglscollege.ac.in It is plausible that the carbon-cadmium bond in such compounds could be cleaved under environmental conditions, leading to the release of the cadmium ion (Cd²⁺) and the organic moiety. The subsequent fate of the cadmium would then be governed by the general biogeochemical processes described above. The organic part, cyclohexanebutyric acid, would likely undergo microbial degradation.

Q & A

Q. What are the standard synthetic protocols for preparing cadmium cyclohexanebutyrate, and how can researchers ensure reproducibility?

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Essential techniques include:

  • FTIR spectroscopy : Confirm ligand coordination via carboxylate stretching frequencies (e.g., 1540–1650 cm⁻¹ for asymmetric COO⁻ vibrations).
  • Elemental analysis : Validate Cd:C:O ratios (expected %Cd: ~25–30%).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (typically >200°C) .
  • X-ray diffraction (XRD) : Detect crystalline phases; amorphous samples may require pair distribution function (PDF) analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Cadmium compounds are toxic and carcinogenic. Key precautions:

  • Ventilation : Use fume hoods for synthesis and handling.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Collect in sealed containers labeled for heavy-metal waste.
  • Emergency response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in cadmium leaching rates observed during this compound dissolution studies?

Discrepancies in leaching data (e.g., linear vs. nonlinear dissolution rates) often arise from:

  • Surface passivation : Elemental tellurium layers may form on CdTe particles, inhibiting further dissolution (observed in similar Cd systems) .
  • Particle size effects : Smaller particles dissolve faster due to higher surface-area-to-volume ratios (validate via SEM/TEM imaging) . Methodological recommendation: Conduct controlled leaching experiments with standardized particle sizes and monitor pH/redox potential continuously.

Q. What strategies optimize the stability of this compound in colloidal nanocrystal synthesis?

Instability often stems from ligand desorption or oxidation. Mitigation approaches:

  • Ligand engineering : Use bifunctional ligands (e.g., amines with carboxylate groups) to enhance binding.
  • Inert atmosphere : Synthesize and store under nitrogen/argon to prevent oxidation .
  • Surface coating : Encapsulate nanocrystals with SiO₂ or polymers post-synthesis .

Q. How do computational models predict the reactivity of this compound in catalytic or photonic applications?

Density functional theory (DFT) simulations can:

  • Map electronic structures to identify active sites for catalysis.
  • Predict absorption spectra by calculating HOMO-LUMO gaps. Validation step: Compare simulated spectra with experimental UV-Vis/NIR data .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in thermal decomposition profiles of this compound?

Variability in TGA data may arise from:

  • Hydration states : Ensure samples are thoroughly dried before analysis.
  • Heating rates : Use slow ramp rates (e.g., 5°C/min) for clearer phase-transition resolution.
  • Sample mass : Limit to 5–10 mg to avoid thermal lag .

Q. What statistical approaches are suitable for analyzing conflicting solubility data in cadmium-organic systems?

  • Multivariate regression : Correlate solubility with pH, temperature, and ionic strength.
  • Error propagation analysis : Quantify uncertainties from measurement tools (e.g., pH meters ±0.05 units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.